molecular formula C20H27NO5 B009808 4-Hydroxybevantolol CAS No. 105566-69-6

4-Hydroxybevantolol

货号 B009808
CAS 编号: 105566-69-6
分子量: 361.4 g/mol
InChI 键: WHRVLAOOFFVJBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Hydroxybevantolol is a beta-blocker drug that is used as an antagonist of the beta-adrenergic receptor. It is a derivative of bevantolol, which is a beta-blocker drug used for the treatment of hypertension and angina pectoris. 4-Hydroxybevantolol is synthesized from bevantolol and has been found to have potential therapeutic applications in the treatment of cardiovascular diseases.

作用机制

The mechanism of action of 4-Hydroxybevantolol involves the blockade of the beta-adrenergic receptor. The beta-adrenergic receptor is a G protein-coupled receptor that is activated by the binding of catecholamines such as epinephrine and norepinephrine. The activation of the receptor leads to an increase in heart rate, contractility, and blood pressure. By blocking the receptor, 4-Hydroxybevantolol reduces the effects of catecholamines on the cardiovascular system, leading to a decrease in heart rate, contractility, and blood pressure.

生化和生理效应

The biochemical and physiological effects of 4-Hydroxybevantolol are similar to those of other beta-blocker drugs. The drug reduces heart rate, contractility, and blood pressure, leading to a decrease in myocardial oxygen demand. This makes it useful in the treatment of angina pectoris and heart failure. The drug also has antiarrhythmic effects and can be used to treat certain types of arrhythmias.

实验室实验的优点和局限性

One advantage of 4-Hydroxybevantolol is its high affinity for the beta-adrenergic receptor. This makes it a potent antagonist of the receptor and a promising drug candidate for the treatment of cardiovascular diseases. However, the drug has limitations in lab experiments as it can have off-target effects on other receptors. This can lead to unwanted side effects and can complicate the interpretation of experimental results.

未来方向

There are several future directions for the research on 4-Hydroxybevantolol. One direction is the investigation of the drug's potential in the treatment of other cardiovascular diseases such as pulmonary hypertension and atherosclerosis. Another direction is the development of more selective beta-blocker drugs that can target specific beta-adrenergic receptor subtypes. This can lead to the development of drugs with fewer side effects and better therapeutic outcomes. Finally, the development of more efficient synthesis methods for 4-Hydroxybevantolol can lead to a more cost-effective production of the drug.

合成方法

The synthesis of 4-Hydroxybevantolol involves the oxidation of bevantolol using a suitable oxidizing agent. The reaction is carried out in the presence of a catalyst and a solvent. The reaction conditions are optimized to obtain a high yield of the product. The product is then purified using chromatography techniques.

科学研究应用

Several studies have been conducted to investigate the therapeutic potential of 4-Hydroxybevantolol. It has been found to have potential applications in the treatment of cardiovascular diseases such as hypertension, heart failure, and arrhythmias. The drug has been shown to have a high affinity for the beta-adrenergic receptor and is a potent antagonist of the receptor. This makes it a promising drug candidate for the treatment of cardiovascular diseases.

属性

CAS 编号

105566-69-6

产品名称

4-Hydroxybevantolol

分子式

C20H27NO5

分子量

361.4 g/mol

IUPAC 名称

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-2-methylphenol

InChI

InChI=1S/C20H27NO5/c1-14-10-17(5-6-18(14)23)26-13-16(22)12-21-9-8-15-4-7-19(24-2)20(11-15)25-3/h4-7,10-11,16,21-23H,8-9,12-13H2,1-3H3

InChI 键

WHRVLAOOFFVJBE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O

规范 SMILES

CC1=C(C=CC(=C1)OCC(CNCCC2=CC(=C(C=C2)OC)OC)O)O

同义词

4-hydroxybevantolol
bevantolol metabolite III

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。